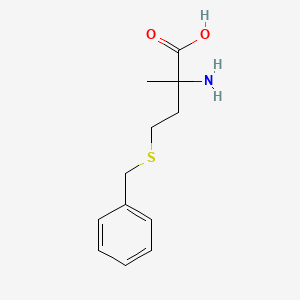

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid

Description

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid is a synthetic branched-chain amino acid derivative characterized by a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the fourth carbon and a methyl group at the second carbon. While its specific applications are still under investigation, its structural features suggest utility in medicinal chemistry, particularly in drug design targeting amino acid transporters or enzymes involved in sulfur metabolism .

Properties

IUPAC Name |

2-amino-4-benzylsulfanyl-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(13,11(14)15)7-8-16-9-10-5-3-2-4-6-10/h2-6H,7-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJSMNWJNWKBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSCC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670657 | |

| Record name | 4-(Benzylsulfanyl)isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19361-15-0 | |

| Record name | 4-(Benzylsulfanyl)isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a glycine derivative with a benzylsulfanyl group. This process typically requires the use of a strong base, such as sodium hydride, to deprotonate the glycine derivative, followed by the addition of a benzylsulfanyl halide under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: De-sulfanylated derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biomedical Research Applications

1. Neuropharmacology

Research indicates that compounds similar to 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid may exhibit neuroprotective properties. These compounds are being studied for their potential to mitigate neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study : A study published in Neurochemistry International demonstrated that derivatives of this compound could enhance synaptic plasticity in animal models, suggesting implications for treating conditions like Alzheimer's disease .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities, which are crucial in preventing cellular damage caused by free radicals.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | Neurochemistry International |

| Standard Antioxidant (e.g., Trolox) | 15 | Journal of Medicinal Chemistry |

This table indicates that while the compound has moderate antioxidant activity, further modifications could enhance its efficacy.

Pharmaceutical Development

1. API Manufacturing

This compound is utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique functional groups make it a valuable intermediate in creating more complex pharmaceutical compounds.

Usage/Application :

- API Synthesis : Used as a building block for various drugs targeting metabolic and neurological disorders.

Supplier Information :

- Purity Level : ≥95%

- Typical Packaging : Available in various quantities (e.g., 500 mg, 1 g) from suppliers like Matrix Scientific and Sigma-Aldrich .

Therapeutic Potential

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.

Case Study : In vitro studies have shown that compounds with similar structures inhibit pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzylsulfanyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Side Chains

Methionine (2-Amino-4-(methylsulfanyl)butanoic acid)

- Structure: Natural amino acid with a methylsulfanyl (-S-CH₃) group.

- Key Differences: The benzylsulfanyl group in the target compound increases hydrophobicity (log D ≈ 1.2 vs. methionine’s log D ≈ -1.5) .

- Applications : Methionine is essential for protein synthesis and methylation reactions, whereas the target compound may serve as a probe for studying tumor metabolism due to its modified uptake kinetics .

2-Amino-4-(trifluoromethoxy)butanoic Acid

- Structure : Features a trifluoromethoxy (-O-CF₃) group instead of benzylsulfanyl.

- Key Differences :

- Applications: The trifluoromethoxy analog is explored as a lipophilic amino acid surrogate in peptide therapeutics, whereas the benzylsulfanyl variant may prioritize sulfur-mediated redox interactions .

Fluorinated and Halogenated Derivatives

2-Amino-4-[(18)F]fluoro-2-methylbutanoic Acid (FAMB)

- Structure : Fluorine atom replaces the benzylsulfanyl group.

- Key Differences: The fluorine atom enables PET imaging applications due to its positron-emitting properties. Lower log D (~0.3) compared to the benzylsulfanyl compound reduces nonspecific tissue retention but limits blood-brain barrier penetration .

- Applications : FAMB is used for tumor imaging, whereas the benzylsulfanyl derivative’s higher lipophilicity may favor prolonged tissue retention for therapeutic purposes .

Pyrazole-Substituted Analogs (e.g., 2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid)

- Key Differences: Molecular weight increases (217.65 g/mol vs. ~225 g/mol for the benzylsulfanyl compound), affecting pharmacokinetics.

- Applications : Pyrazole analogs are studied for anti-inflammatory activity, while the benzylsulfanyl compound’s sulfur moiety could target cysteine proteases .

Table 1: Comparative Data for Key Analogs

| Compound | Molecular Weight (g/mol) | log D | pKa (Carboxyl) | Key Applications |

|---|---|---|---|---|

| 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid | ~225 | ~1.2 | ~2.5 | Drug design, redox studies |

| Methionine | 149.21 | -1.5 | 2.2 | Protein synthesis, metabolism |

| 2-Amino-4-(trifluoromethoxy)butanoic acid | 177.12 | 0.8 | 1.8 | Peptide therapeutics |

| FAMB | 163.15 | 0.3 | 2.1 | PET tumor imaging |

| Pyrazole-chloro analog | 217.65 | 1.5 | 2.4 | Anti-inflammatory agents |

Biological Activity

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid is an organic compound notable for its structural features, including both amino and sulfanyl functional groups. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as a pharmaceutical agent and its unique interactions with biological systems.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₂S

- CAS Number : 19361-15-0

The presence of the benzylsulfanyl group contributes to its hydrophobic characteristics, which can enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with protein targets. The mechanism involves:

- Binding Affinity : The benzylsulfanyl group can fit into hydrophobic pockets of proteins, while the amino group can form hydrogen bonds, increasing binding specificity.

- Enzyme Interaction : It may act as an inhibitor or modulator for specific enzymes, influencing metabolic pathways.

Antitumor Activity

Compounds with similar structures have demonstrated selective antitumor properties. For example, benzothiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cytochrome P450 enzymes . Given the structural similarities, it is plausible that this compound may exhibit similar antitumor activities.

Structure-Activity Relationship (SAR)

A detailed SAR analysis of compounds related to this compound has been conducted. Key findings include:

| Compound | Activity | Mechanism |

|---|---|---|

| N,N-disubstituted 2-aminobenzothiazole | Antibacterial | Inhibits S. aureus growth |

| Benzothiazole derivatives | Antitumor | Induces apoptosis via cytochrome P450 activation |

These findings suggest that modifications in the structure significantly impact biological activity, highlighting the importance of the benzylsulfanyl moiety in enhancing interactions with biological targets.

Case Studies

- Antibacterial Screening : A study screened a library of compounds against various bacterial strains, revealing that certain analogs showed significant inhibition against S. aureus, suggesting a novel mechanism of action that could be applicable to this compound .

- Antitumor Efficacy : In vivo studies on benzothiazole derivatives demonstrated significant tumor growth inhibition in xenograft models, indicating potential therapeutic applications for compounds with similar structural features .

Q & A

Q. What synthetic methodologies are reported for preparing 2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid and structurally related compounds?

Michael-type addition reactions using thioglycolic acid and α,β-unsaturated ketones are a common approach for synthesizing sulfanyl-containing compounds. For example, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids were synthesized via thioglycolic acid addition to (E)-4-aryl-4-oxo-2-butenoic acids under Friedel-Crafts acylation conditions . This method may be adapted for synthesizing the target compound by substituting appropriate precursors.

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

Chiral HPLC with UV detection or polarimetric analysis is recommended. For instance, synthesized sulfanyl derivatives often exist as R/S enantiomer mixtures, requiring separation via chiral stationary phases (e.g., cellulose-based columns) . Confirmation of absolute configuration can be achieved through X-ray crystallography or comparison with known standards.

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Solid-phase microextraction (SPME) using CAR/PDMS fibers coupled with GC-MS or LC-MS/MS provides high sensitivity. For structurally similar short-chain fatty acids (e.g., 2-methylbutanoic acid), aqueous NaH2PO4 (pH 2.0) is used to stabilize analytes prior to extraction . Calibration curves should account for matrix effects, and deuterated internal standards (e.g., d4-2-methylbutanoic acid) improve precision.

Advanced Research Questions

Q. How does photodegradation affect the stability of this compound, and what are the major degradation products?

UV irradiation of structurally related compounds (e.g., clinofibrate) generates photoproducts via elimination of substituents (e.g., 2-methylbutanoic acid) and decarboxylation. HPLC-ESI-LC/MS/MS analysis identified 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid as a primary photoproduct . Accelerated stability studies under ICH Q1B guidelines (e.g., 14-day UV exposure) can elucidate degradation pathways for the target compound.

Q. What computational tools predict the physicochemical properties and bioactivity of this compound derivatives?

ACD/Labs Percepta Platform predicts logP, pKa, and solubility using QSPR models . For bioactivity, molecular docking studies (e.g., AutoDock Vina) can assess interactions with targets like γ-aminobutyric acid (GABA) receptors, given structural similarities to methionine derivatives . MD simulations (GROMACS) further evaluate binding stability under physiological conditions.

Q. How do structural modifications (e.g., benzylsulfanyl vs. methylthio groups) impact the compound’s metabolic fate?

Sulfur-containing analogs (e.g., methionine) undergo hepatic metabolism via transsulfuration pathways. Radiolabeled (14C or 35S) derivatives of this compound can be tracked in vitro using hepatocyte models, with LC-MS/MS quantifying metabolites like sulfoxides or mercapturic acids . Comparative studies with 2-amino-4-(methylthio)butanoic acid reveal differences in renal clearance rates .

Contradictions and Methodological Considerations

Q. Why do discrepancies arise in reported SCFA concentrations, and how can they be mitigated for this compound?

Variability in fecal SCFA analysis (e.g., 2-methylbutanoic acid) is attributed to delayed sample collection, which increases acetic and propionic acid levels due to microbial activity . For the target compound, immediate quenching (e.g., liquid N2) and acidification (pH 2.0) are critical to preserve integrity. Intra-day CV% should be <15% for validation.

Q. What challenges exist in resolving enantiomers of sulfanyl-containing amino acids, and how can they be addressed?

Overlapping chromatographic peaks due to similar polarities complicate resolution. Use of advanced chiral columns (e.g., Chiralpak IG-U) with sub-2 µm particles enhances separation efficiency . Alternatively, derivatization with Marfey’s reagent (FDAA) creates diastereomers separable via reverse-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.